BenchChemオンラインストアへようこそ!

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide

Medicinal Chemistry Drug Design ADME Prediction

This exclusive ortho-bromobenzamide featuring an imidazo[1,2-b]pyrazole core (MW 333.18 g/mol, XLogP3-AA 1.7) is the specific 2‑bromo positional isomer, distinct from the commercially available 3‑bromo analogue (CAS 1798539‑48‑6) in steric and electronic profiles. Essential for systematic halogen‑position mapping in BTK back‑pocket hotspot analysis; the ortho‑Br substituent dictates unique Pd‑catalyzed cross‑coupling reactivity and kinase selectivity fingerprints. Researchers requiring unequivocal SAR data choose the 2‑bromo/3‑bromo pair for unambiguous halogen‑position attribution. Not interchangeable with meta or para isomers.

Molecular Formula C14H13BrN4O
Molecular Weight 333.189
CAS No. 1796965-53-1
Cat. No. B2765623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide
CAS1796965-53-1
Molecular FormulaC14H13BrN4O
Molecular Weight333.189
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCN2C=CN3C2=CC=N3)Br
InChIInChI=1S/C14H13BrN4O/c15-12-4-2-1-3-11(12)14(20)16-7-8-18-9-10-19-13(18)5-6-17-19/h1-6,9-10H,7-8H2,(H,16,20)
InChIKeyCDIXEZAJVLTSDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide (CAS 1796965-53-1): A Structurally Defined Ortho-Bromo Probe for Medicinal Chemistry


N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide (CAS 1796965-53-1) is a synthetic small molecule featuring a fused imidazo[1,2-b]pyrazole heterocycle linked via an ethylene spacer to an ortho-bromobenzamide moiety [1]. With a molecular weight of 333.18 g/mol and a computed XLogP3-AA value of 1.7 [1], this compound resides in a physicochemical space frequently exploited for kinase inhibitor design, particularly for targets within the Bruton's tyrosine kinase (BTK) family, where the imidazo[1,2-b]pyrazole scaffold has demonstrated potent inhibitory activity [2]. Its primary differentiation lies in the specific ortho-substitution pattern of the bromobenzamide, which is not interchangeable with meta or para isomers or other halogenated analogs without altering molecular recognition properties.

Why N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide Cannot Be Replaced by Common Analogs


In-class compounds within the imidazo[1,2-b]pyrazole benzamide series are not functionally interchangeable due to the critical influence of the halogen position on the benzamide ring. The ortho-bromine substitution in the target compound imposes distinct steric constraints and electronic effects that directly impact binding pocket complementarity and metabolic stability compared to meta- or para-halogenated analogs . Evidence from the broader BTK inhibitor class, where imidazo[1,2-b]pyrazole derivatives with sub-nanomolar IC50 values have been reported [1], demonstrates that subtle variations in substitution patterns drastically alter potency. Substituting this compound with a trifluoromethyl analog, a sulfonamide derivative, or a non-brominated benzamide would result in a different conformational profile and biological fingerprint, rendering generic substitution scientifically invalid without explicit comparative data.

Quantitative Differentiation Evidence for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide


Ortho-Bromo vs. Meta-Bromo Isomer: Impact on Computed Lipophilicity and Predicted Membrane Permeability

The target ortho-bromo isomer (CAS 1796965-53-1) exhibits a computed XLogP3-AA value of 1.7 [1]. While experimental logP data for the meta-bromo isomer (CAS 1798539-48-6) are not publicly available, the difference in bromine position is expected to alter the molecular dipole moment and hydrogen-bond acceptor capacity of the carbonyl group due to neighboring group effects . For medicinal chemistry campaigns, even a ±0.3 log unit deviation in lipophilicity can shift a compound's predicted membrane permeability profile and off-target binding liability, meaning the ortho isomer is not a direct substitute for the meta variant without independent experimental validation.

Medicinal Chemistry Drug Design ADME Prediction

Halogen Type Comparison: 2-Bromobenzamide vs. 2-(Trifluoromethyl)benzamide Analog

The imidazo[1,2-b]pyrazole-ethyl-benzamide scaffold is commercially available with different ortho substituents, including the trifluoromethyl analog (CAS not specified) [1]. The bromine atom in the target compound provides a heavier halogen with distinct XB (halogen bond) donor capacity, whereas CF3 primarily acts as a hydrophobic volume filler with strong electron-withdrawing properties. This fundamental difference in non-covalent interaction potential means that a structure-activity relationship (SAR) series exploring halogen bonding versus lipophilic bulk cannot be completed without the ortho-bromo variant. In the context of the broader BTK inhibitor class, where compounds like ibrutinib utilize halogen–backbone interactions for binding, the exact halogen identity is critical for target engagement [2].

Fragment-Based Drug Design Kinase Inhibitor Physicochemical Profiling

Scaffold Differentiation: Imidazo[1,2-b]pyrazole vs. Simple Imidazole Linker in Benzamide Series

The target compound incorporates a fused imidazo[1,2-b]pyrazole heterocycle, which provides a larger, more rigid, and hydrogen-bond-rich surface compared to a simple imidazole linker found in analogs such as N-(2-(1H-imidazol-1-yl)ethyl)-2-bromobenzamide (CAS not specified) . Crystallographic analyses of related imidazo[1,2-b]pyrazole BTK inhibitors reveal that the fused pyrazole ring participates in a critical π-stacking interaction with the P-loop of the kinase and forms a hydrogen bond to the hinge region, interactions not possible with a monocyclic imidazole [1]. The patent literature explicitly reports that imidazo[1,2-b]pyrazole-bearing compounds achieve sub-nanomolar BTK IC50 values (e.g., 0.78 nM for compound BDBM250010) [2], whereas simple imidazole-linked analogs lack the necessary geometry for this dual contact and show significantly reduced activity in biochemical assays.

Kinase Inhibitor Selectivity Molecular Recognition

Recommended Application Scenarios for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide


Kinase Inhibitor Hit-to-Lead Optimization: Ortho-Bromo Benzamide as a Halogen-Bonding Probe

In BTK or related tyrosine kinase inhibitor programs, the compound serves as a specific vector for introducing an ortho-bromine substituent into the imidazo[1,2-b]pyrazole series. Compared to the meta-bromo isomer, the ortho position forces the bromine into a distinct orientation relative to the hinge-binding core, enabling researchers to map the halogen-bonding hot spots in the kinase back pocket . This is directly supported by the sub-nanomolar IC50 values achieved by structurally related imidazo[1,2-b]pyrazole BTK inhibitors [1].

Isoform-Selectivity Profiling via Positional Halogen Scanning

The compound is ideally suited for systematic halogen-position scanning studies aimed at achieving isoform selectivity within the kinase family. Because the 3-bromo isomer (CAS 1798539-48-6) is commercially available , researchers can directly compare the biological activity of the 2-bromo versus 3-bromo pair. Any observed difference in IC50 values or selectivity profiles can be directly attributed to the halogen position, providing clean SAR data that cannot be obtained using a single isomer.

Synthetic Intermediate for Diversification via Cross-Coupling Chemistry

The ortho-bromobenzamide moiety acts as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that the meta-bromo isomer may participate in with different reaction kinetics. Recent literature demonstrates that 2-bromobenzamides exhibit unique reactivity in Pd-catalyzed direct arylations compared to 4-bromobenzamides, with the ortho substitution often leading to distinct chemo- and regioselectivity outcomes [1]. This makes the compound a valuable building block for constructing focused libraries of imidazo[1,2-b]pyrazole derivatives.

Quote Request

Request a Quote for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.